2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Overview
Description
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using photoredox catalysis, where visible light drives the reaction, or through traditional methods involving reagents like trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinolinone moiety.
Reduction: Reduction reactions can target the carbonyl group in the quinolinone structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like trifluoromethyl iodide and photoredox catalysts such as ruthenium(II) polypyridine complexes are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with improved stability and performance
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to the modulation of specific biochemical pathways, making the compound effective in various therapeutic and industrial applications .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, particularly in pharmaceuticals.
Trifluoromethylated aromatics: These compounds also feature the trifluoromethyl group and are used in the synthesis of advanced materials and agrochemicals.
Uniqueness: 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific structural combination of the trifluoromethyl group with the dihydroquinolinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)14-9-15(21)12-3-1-2-4-13(12)20-14/h1-8,14,20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIPBZSYZPFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695921 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946049-56-5 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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